molecular formula C17H21NO3 B5494889 ethyl 1-[(2E)-3-phenylprop-2-enoyl]piperidine-3-carboxylate

ethyl 1-[(2E)-3-phenylprop-2-enoyl]piperidine-3-carboxylate

Cat. No.: B5494889
M. Wt: 287.35 g/mol
InChI Key: CZDDJLXEXCQGLE-ZHACJKMWSA-N
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Description

Ethyl 1-[(2E)-3-phenylprop-2-enoyl]piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(2E)-3-phenylprop-2-enoyl]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl esters and phenylprop-2-enoyl compounds. One common method involves the use of a base-catalyzed reaction where piperidine is reacted with ethyl 3-phenylprop-2-enoate under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2E)-3-phenylprop-2-enoyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

Ethyl 1-[(2E)-3-phenylprop-2-enoyl]piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 1-[(2E)-3-phenylprop-2-enoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[(2E)-3-phenylprop-2-enoyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 1-[(E)-3-phenylprop-2-enoyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-2-21-17(20)15-9-6-12-18(13-15)16(19)11-10-14-7-4-3-5-8-14/h3-5,7-8,10-11,15H,2,6,9,12-13H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDDJLXEXCQGLE-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCCN(C1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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